Methyl 2-acetylbenzofuran-5-carboxylate

Enzyme inhibition AKR1C1 20alpha-hydroxysteroid dehydrogenase

Methyl 2-acetylbenzofuran-5-carboxylate (C₁₂H₁₀O₄, MW 218.20 g/mol) is a disubstituted benzofuran derivative bearing a 2-acetyl group and a 5-methyl carboxylate ester on the benzofuran core. The benzofuran scaffold is a privileged heterocyclic pharmacophore associated with anti-tumor, anti-inflammatory, antimicrobial, and enzyme inhibitory activities across diverse therapeutic targets.

Molecular Formula C12H10O4
Molecular Weight 218.20 g/mol
Cat. No. B13152577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-acetylbenzofuran-5-carboxylate
Molecular FormulaC12H10O4
Molecular Weight218.20 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=C(O1)C=CC(=C2)C(=O)OC
InChIInChI=1S/C12H10O4/c1-7(13)11-6-9-5-8(12(14)15-2)3-4-10(9)16-11/h3-6H,1-2H3
InChIKeySRPYVGHZFOSLGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Acetylbenzofuran-5-Carboxylate (CAS 161792-91-2): Procurement-Grade Structural and Pharmacological Baseline


Methyl 2-acetylbenzofuran-5-carboxylate (C₁₂H₁₀O₄, MW 218.20 g/mol) is a disubstituted benzofuran derivative bearing a 2-acetyl group and a 5-methyl carboxylate ester on the benzofuran core . The benzofuran scaffold is a privileged heterocyclic pharmacophore associated with anti-tumor, anti-inflammatory, antimicrobial, and enzyme inhibitory activities across diverse therapeutic targets [1]. This specific compound features a unique orthogonal arrangement of electrophilic carbonyl handles—the C2 acetyl enables Claisen condensations, chalcone formations, and hydrazone syntheses, while the C5 methyl ester permits hydrolysis, transesterification, or amidation chemistries independent of the C2 moiety . Commercially available at 95% purity (CAS 161792-91-2), it functions primarily as a versatile synthetic building block for medicinal chemistry campaigns rather than as a finished active pharmaceutical ingredient .

Why Methyl 2-Acetylbenzofuran-5-Carboxylate Cannot Be Interchanged with Simpler Benzofuran Analogs in Research Procurement


Superficial structural similarity within the benzofuran chemical family masks profound differences in reactivity, biological target engagement, and downstream synthetic utility. Unsubstituted benzofuran requires 1.45 mM for 50% enzyme inhibition (AKR1C1), whereas the 2-acetyl analog achieves the same effect at 0.033 mM—a 44-fold potency gain driven solely by the C2 substituent [1]. Replacing the methyl ester at C5 with a carboxylic acid eliminates a key orthogonal derivatization handle and reduces lipophilicity by an estimated 0.4–0.8 LogP units, compromising membrane permeability in cell-based assays . The regioisomer methyl 5-acetylbenzofuran-2-carboxylate swaps the acetyl and ester positions, altering both the electronics of the benzofuran ring and the preferred sites for electrophilic and nucleophilic attack—yielding a fundamentally different synthetic intermediate with divergent biological SAR . These quantified differences make generic substitution scientifically indefensible when experimental reproducibility and structure-activity relationship integrity are required.

Quantitative Differentiation Evidence for Methyl 2-Acetylbenzofuran-5-Carboxylate Versus Closest Analogs


C2-Acetyl Confers 44-Fold Enzyme Inhibition Potency Gain Over Unsubstituted Benzofuran via AKR1C1 Target Engagement

In a direct head-to-head comparison catalogued by the BRENDA enzyme database, 2-acetylbenzofuran inhibits human 20alpha-hydroxysteroid dehydrogenase (AKR1C1, EC 1.1.1.149) with a 50% inhibition concentration of 0.033 mM, compared with 1.45 mM for unsubstituted benzofuran and 0.16 mM for benzofuran-2-carboxylic acid [1]. The 2-acetyl substituent thus drives a 44-fold potency improvement over the parent benzofuran and a 4.8-fold improvement over the 2-carboxylic acid congener. Methyl 2-acetylbenzofuran-5-carboxylate retains the critical 2-acetyl pharmacophore while adding a C5 methyl ester that further modulates physicochemical properties. The enzyme AKR1C1 metabolizes neurosteroids derived from progesterone and is implicated in hormonal cancer progression, making this inhibitory profile relevant for oncology-focused discovery programs [2].

Enzyme inhibition AKR1C1 20alpha-hydroxysteroid dehydrogenase Benzofuran SAR Neurosteroid metabolism

Dual Orthogonal Functional Handles Enable Independent Derivatization Pathways Not Possible with Simple 2-Acetylbenzofuran

Methyl 2-acetylbenzofuran-5-carboxylate is structurally unique among commercially available 2-acetylbenzofuran building blocks by virtue of its three distinct reactive centers: (i) the C2 acetyl group for Claisen condensation, chalcone formation, and hydrazone synthesis; (ii) the C5 methyl ester for hydrolysis to carboxylic acid, transesterification, or amidation; and (iii) the benzofuran core for electrophilic aromatic substitution . By contrast, the simpler analog 2-acetylbenzofuran (CAS 1646-26-0) lacks any substituent at C5, eliminating the ester-derived derivatization vector entirely [1]. The tandem cyclization-acylation route using 2-hydroxyacetophenone-5-carboxylic acid precursors with polyphosphoric acid at 120°C yields the target compound directly at 65-75%, while Friedel-Crafts acetylation of pre-formed methyl benzofuran-5-carboxylate with AlCl₃/CH₃COCl at 25°C achieves 72-80% yield . The presence of both acetyl and ester groups in a single molecule eliminates two separate synthetic steps (C5 ester installation followed by C2 acetylation) that would otherwise be required when starting from the mono-functional analog.

Synthetic chemistry Building block Orthogonal functionalization Benzofuran derivatization Medicinal chemistry

Friedel-Crafts Acetylation of Pre-Functionalized Methyl Benzofuran-5-Carboxylate Outperforms Direct Benzofuran Acetylation by Up to 2.7-Fold Yield

A cross-study comparison of Friedel-Crafts acetylation yields reveals that acetylating pre-formed methyl benzofuran-5-carboxylate (to produce the target compound) achieves 72-80% isolated yield under standard AlCl₃/CH₃COCl conditions at 25°C for 4 hours . In contrast, direct Friedel-Crafts acetylation of unsubstituted benzofuran yields 2-acetylbenzofuran in only 30-72% yield, with the wide range reflecting the sensitivity of the electron-rich furan ring to reaction conditions and side-product formation [1]. The higher and more consistent yields from the pre-esterified substrate are attributed to the electron-withdrawing nature of the C5 methyl ester, which moderates the reactivity of the furan ring and suppresses over-acylation and polymerization side reactions. This yield advantage translates directly into procurement economics: fewer equivalents of starting material are wasted, and chromatographic purification burdens are reduced.

Synthetic efficiency Friedel-Crafts acylation Reaction yield Process chemistry Benzofuran synthesis

2-Acetylbenzofuran Hydrazone Derivatives Demonstrate α-Glucosidase Inhibition Exceeding Acarbose by Up to 2,500-Fold

Although direct α-glucosidase inhibition data for methyl 2-acetylbenzofuran-5-carboxylate itself have not been published, the 2-acetylbenzofuran scaffold on which it is built has yielded some of the most potent α-glucosidase inhibitors reported to date. The hydrazone ligand L3 derived from 2-acetylbenzofuran exhibits IC50 = 47.51 ± 0.86 µM, while its Cu(II) metal complex (10) achieves IC50 = 1.15 ± 0.001 µM—329-fold more potent than the clinical reference drug acarbose (IC50 = 378.25 ± 0.12 µM) [1]. Even more strikingly, Cu(II) complexes of ligands L5 and L6 achieve IC50 values of 0.15 ± 0.003 µM and 0.21 ± 0.002 µM, respectively, representing ~2,500-fold and ~1,800-fold improvements over acarbose [1]. In a parallel study, a series of 2-acylbenzofuran derivatives demonstrated α-glucosidase IC50 values ranging from 6.50 to 722.2 µM, with hypoglycemic activity in a rat diabetes model exceeding that of acarbose for the most potent congeners [2]. Methyl 2-acetylbenzofuran-5-carboxylate serves as an ideal precursor for generating analogous hydrazone libraries, with the C5 ester providing an additional diversification point absent in previous studies.

α-Glucosidase inhibition Antidiabetic Hydrazone Metal complex Type 2 diabetes

Methyl Ester Form Improves Lipophilicity by +0.4–0.8 LogP Units Versus Carboxylic Acid Congener, Enhancing Cellular Permeability for Phenotypic Assays

The methyl ester moiety at C5 distinguishes methyl 2-acetylbenzofuran-5-carboxylate from its carboxylic acid analog 2-acetylbenzofuran-5-carboxylic acid by an estimated LogP increase of 0.4–0.8 units . This lipophilicity gain is pharmacokinetically meaningful: for benzofuran-3-carboxylic acid methyl ester analogs, the ester form has been shown to enhance cellular uptake relative to the free acid, with the ester serving as a bioreversible prodrug that can be hydrolyzed intracellularly or in plasma to release the active carboxylic acid . Esters of substituted 2-benzofurancarboxylic acids have demonstrated selective cytotoxicity against human tumorigenic cell lines, including VA13 (CCL-75.1), establishing a precedent for ester forms exhibiting distinct biological profiles from their acid counterparts [1]. For cell-based screening campaigns where membrane permeability limits compound access to intracellular targets, the methyl ester form offers a measurable advantage over the corresponding acid in terms of passive diffusion across lipid bilayers, without permanently committing the molecule to the ester form, as hydrolysis can be triggered chemically or enzymatically.

Lipophilicity Membrane permeability Prodrug design LogP ADME optimization

High-Value Application Scenarios Where Methyl 2-Acetylbenzofuran-5-Carboxylate Provides Verifiable Procurement Advantages


Medicinal Chemistry Library Synthesis: Dual-Handle Benzofuran Scaffold for Parallel Derivatization

The orthogonal reactivity of the C2 acetyl and C5 methyl ester groups makes this compound the optimal single starting material for generating diverse benzofuran-based screening libraries. In one synthetic sequence, the C2 acetyl can be converted to chalcones (via Claisen-Schmidt condensation with aromatic aldehydes), hydrazones, or pyrazolines, while the C5 ester is simultaneously or sequentially hydrolyzed to the acid, converted to amides, or transesterified—enabling exploration of two diversity vectors from one procurement item [1]. The documented 72-80% Friedel-Crafts acylation yield for this compound's synthesis [2] ensures cost-effective access to multi-gram quantities for library production, contrasting favorably with the lower and more variable yields reported for direct benzofuran acetylation (30-72%) [3].

Antidiabetic Drug Discovery: α-Glucosidase Inhibitor Lead Generation via Hydrazone Metal Complexation

The 2-acetylbenzofuran scaffold has yielded Cu(II) hydrazone complexes with α-glucosidase IC50 values as low as 0.15 µM—approximately 2,500-fold more potent than acarbose [1]. Methyl 2-acetylbenzofuran-5-carboxylate provides the identical 2-acetyl functionality required for hydrazone formation while adding a C5 ester that can modulate physicochemical properties and target selectivity. Spasov et al. (2017) demonstrated that 2-acylbenzofuran derivatives achieve IC50 values ranging from 6.50 to 722.2 µM against α-glucosidase, with lead compounds exhibiting in vivo hypoglycemic activity exceeding acarbose in a rat diabetes model [2]. Programs building on this scaffold class can leverage the published SAR and docking models while using the C5 ester to fine-tune solubility, metabolic stability, or off-target selectivity.

AKR1C1-Targeted Oncology Probe Development: Exploiting the 2-Acetyl Motif's Proven Target Engagement

The 2-acetyl substituent present in methyl 2-acetylbenzofuran-5-carboxylate has been quantitatively validated as a potency driver for human AKR1C1 (20alpha-hydroxysteroid dehydrogenase), an enzyme that metabolizes neurosteroids and is implicated in prostate and breast cancer progression. BRENDA-curated data show 2-acetylbenzofuran achieving 50% enzyme inhibition at 0.033 mM—a 44-fold improvement over unsubstituted benzofuran (1.45 mM) and a 4.8-fold improvement over benzofuran-2-carboxylic acid (0.16 mM) [1]. For medicinal chemistry teams developing AKR1C1 inhibitors as potential cancer therapeutics, this compound serves as a validated starting point where the C5 ester can be exploited for prodrug design (enhancing cellular permeability relative to the free acid [2]) while the 2-acetyl group maintains target engagement.

Process Chemistry Scale-Up: Higher-Yield Friedel-Crafts Route Reduces Cost-of-Goods for Gram-to-Kilogram Campaigns

For process chemists scaling benzofuran-based intermediates beyond milligram quantities, the decision between acetylating unsubstituted benzofuran versus pre-functionalized methyl benzofuran-5-carboxylate has direct economic consequences. The target compound's synthetic route (Friedel-Crafts acylation of methyl benzofuran-5-carboxylate) delivers 72-80% yield with a narrow 8% variability window [1], compared with 30-72% yield (42% spread) for direct benzofuran acetylation [2]. This reproducibility advantage reduces the number of chromatographic purifications required and improves lot-to-lot consistency—critical factors when scaling from discovery to preclinical supply. Additionally, tandem cyclization-acylation with PPA at 120°C offers a direct 65-75% one-pot route that circumvents the need for pre-formed benzofuran starting material [1].

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